molecular formula C10H14ClNO2 B3014797 2-Amino-1-(4-ethoxyphenyl)ethanone hydrochloride CAS No. 24146-64-3

2-Amino-1-(4-ethoxyphenyl)ethanone hydrochloride

Cat. No.: B3014797
CAS No.: 24146-64-3
M. Wt: 215.68
InChI Key: VFVXDYKZPUWGEB-UHFFFAOYSA-N
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Description

2-Amino-1-(4-ethoxyphenyl)ethanone hydrochloride is an organic compound with the molecular formula C10H14ClNO2 It is a hydrochloride salt form of 2-Amino-1-(4-ethoxyphenyl)ethanone, which is characterized by the presence of an amino group and an ethoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-ethoxyphenyl)ethanone hydrochloride typically involves the reaction of 4-ethoxybenzaldehyde with aminoacetonitrile in the presence of a catalyst such as anhydrous aluminum chloride. The reaction is carried out in a solvent like ethylene dichloride, and dried hydrogen chloride gas is introduced to facilitate the formation of the intermediate imine. This intermediate is then hydrolyzed to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-ethoxyphenyl)ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-1-(4-ethoxyphenyl)ethanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-ethoxyphenyl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ethoxy-substituted phenyl ring can interact with hydrophobic pockets within proteins, affecting their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-methoxyphenyl)ethanone hydrochloride
  • 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride
  • 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride

Uniqueness

2-Amino-1-(4-ethoxyphenyl)ethanone hydrochloride is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to its analogs. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research applications.

Properties

IUPAC Name

2-amino-1-(4-ethoxyphenyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-2-13-9-5-3-8(4-6-9)10(12)7-11;/h3-6H,2,7,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVXDYKZPUWGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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